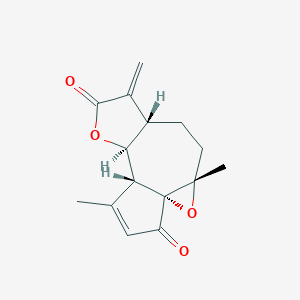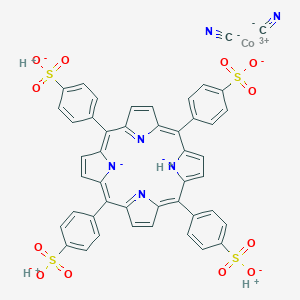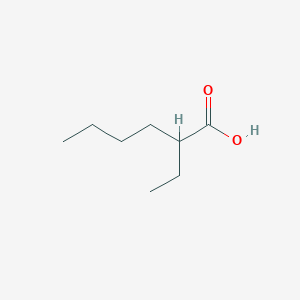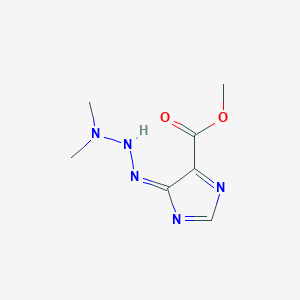
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester, also known as DTIC or dacarbazine, is a synthetic chemotherapy drug that is used in the treatment of various types of cancers, including melanoma, Hodgkin's lymphoma, and sarcoma. DTIC is a prodrug that is metabolized in the liver to its active form, which then interferes with DNA synthesis and causes cancer cell death.
Mecanismo De Acción
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is a prodrug that is metabolized in the liver to its active form, which then interferes with DNA synthesis by alkylating the DNA. This causes cross-linking of the DNA strands, which leads to cell death.
Efectos Bioquímicos Y Fisiológicos
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth, and the suppression of the immune system. 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has also been found to induce DNA damage and increase the expression of tumor suppressor genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has several advantages for lab experiments, including its ability to induce DNA damage and cell death in cancer cells. However, it also has several limitations, including its toxicity and the potential for drug resistance.
Direcciones Futuras
There are several future directions for the study of 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester and its anti-cancer properties. These include the development of new and more effective chemotherapy drugs, the identification of biomarkers for drug response, and the investigation of combination therapies that may increase the effectiveness of 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester. Additionally, there is ongoing research into the mechanisms of drug resistance and how to overcome it.
Métodos De Síntesis
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is synthesized by the reaction of 5-aminotetrazole with methyl chloroformate, followed by the reaction with hydrazine to form 5-(3,3-dimethyl-1-triazenyl) imidazole-4-carboxamide. This intermediate is then reacted with methyl iodide to form 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester.
Aplicaciones Científicas De Investigación
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has been extensively studied for its anti-cancer properties and has been used in numerous clinical trials. It has been found to be effective in the treatment of melanoma, Hodgkin's lymphoma, and sarcoma. 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is often used in combination with other chemotherapy drugs to increase its effectiveness.
Propiedades
Número CAS |
10197-64-5 |
|---|---|
Nombre del producto |
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester |
Fórmula molecular |
C7H11N5O2 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
methyl 4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C7H11N5O2/c1-12(2)11-10-6-5(7(13)14-3)8-4-9-6/h4H,1-3H3,(H,8,9)/b11-10+ |
Clave InChI |
XCVJUTOZUXOGDF-UXBLZVDNSA-N |
SMILES isomérico |
CN(C)N/N=C/1\C(=NC=N1)C(=O)OC |
SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)OC |
SMILES canónico |
CN(C)NN=C1C(=NC=N1)C(=O)OC |
Sinónimos |
methyl (5Z)-5-(dimethylaminohydrazinylidene)imidazole-4-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



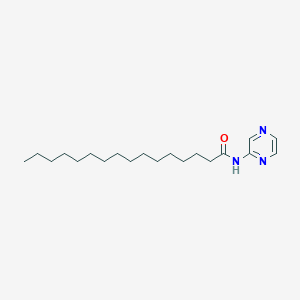
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)
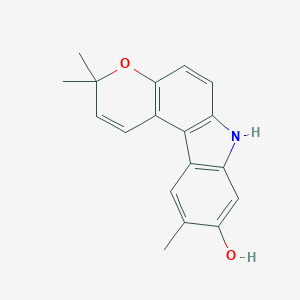
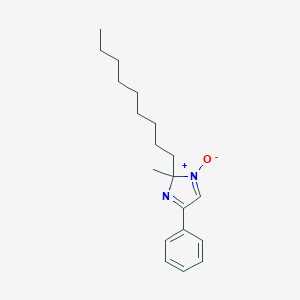
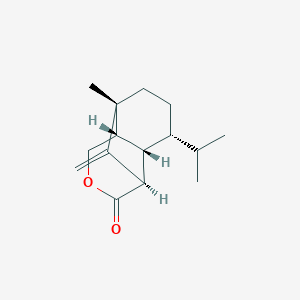
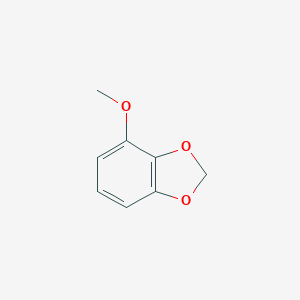
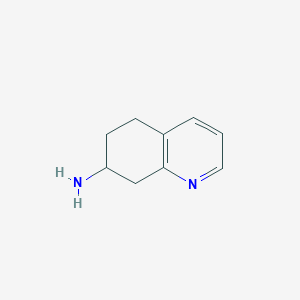
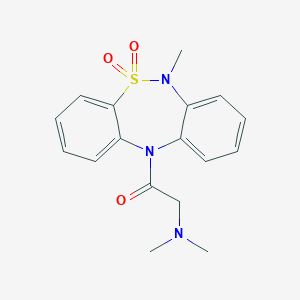
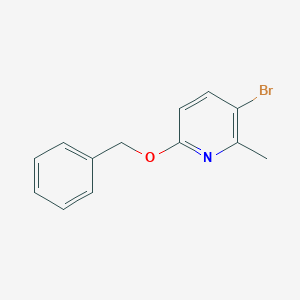
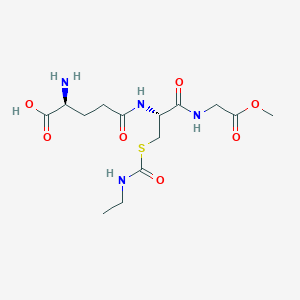
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
